molecular formula C10H8ClN3O3 B6270504 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride CAS No. 1955498-58-4

3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride

Cat. No.: B6270504
CAS No.: 1955498-58-4
M. Wt: 253.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyridazine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridazine compounds.

Scientific Research Applications

3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

1955498-58-4

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.